REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6](Cl)[N:5]=[C:4]([CH2:9][CH3:10])[N:3]=1.O.[NH2:12][NH2:13]>CO>[Cl:1][C:2]1[CH:7]=[C:6]([NH:12][NH2:13])[N:5]=[C:4]([CH2:9][CH3:10])[N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=C1)Cl)CC
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 10° C
|
Type
|
ADDITION
|
Details
|
after completion of the addition
|
Type
|
TEMPERATURE
|
Details
|
to warm to about 20° C.
|
Type
|
STIRRING
|
Details
|
was stirred for 16 hours
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
The white solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate was partially evaporated
|
Type
|
CUSTOM
|
Details
|
to provide a second crop
|
Type
|
WASH
|
Details
|
The combined solids were washed with water and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC(=C1)NN)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 86.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |